molecular formula C8H15NO2 B2650749 6,10-Dioxaspiro[4.5]decan-8-amine CAS No. 1519815-95-2

6,10-Dioxaspiro[4.5]decan-8-amine

Cat. No.: B2650749
CAS No.: 1519815-95-2
M. Wt: 157.213
InChI Key: BMBPRTQEGRAMTN-UHFFFAOYSA-N
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Description

6,10-Dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is characterized by a spirocyclic structure containing an amine group and two oxygen atoms forming a dioxaspiro ring system

Scientific Research Applications

6,10-Dioxaspiro[4.5]decan-8-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Safety and Hazards

Safety information for 6,10-Dioxaspiro[4.5]decan-8-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dioxaspiro[4.5]decan-8-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with an amine source, such as 1,1-dimethoxy-N,N-dimethylmethanamine, in the presence of a suitable solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6,10-Dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 6,10-Dioxaspiro[4.5]decan-8-amine involves its interaction with molecular targets, such as enzymes or receptors, through its amine group and spirocyclic structure. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of 6,10-Dioxaspiro[4.5]decan-8-amine.

    1,6,9-Tri-oxaspiro[4.5]decanes: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

6,10-Dioxaspiro[45]decan-8-amine is unique due to its specific combination of a spirocyclic ring system and an amine group

Properties

IUPAC Name

6,10-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-5-10-8(11-6-7)3-1-2-4-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBPRTQEGRAMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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